molecular formula C6H3BrClN3 B1439835 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole CAS No. 1086836-82-9

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole

Cat. No.: B1439835
CAS No.: 1086836-82-9
M. Wt: 232.46 g/mol
InChI Key: UGPWZFADLQDFPP-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a derivative of benzotriazole, characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole typically involves the bromination and chlorination of benzotriazole derivatives. One common method includes the reaction of 4-bromo-2H-benzo[d][1,2,3]triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective substitution of the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2H-benzo[d][1,2,3]triazole
  • 6-Chloro-2H-benzo[d][1,2,3]triazole
  • 4,7-Dibromo-2H-benzo[d][1,2,3]triazole

Uniqueness

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

4-bromo-6-chloro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWZFADLQDFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681994
Record name 4-Bromo-6-chloro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086836-82-9
Record name 4-Bromo-6-chloro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
Reactant of Route 2
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
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4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
Reactant of Route 5
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Reactant of Route 6
4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole

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